Cas no 1515937-87-7 (1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amine)

1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amine
- EN300-1760576
- 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine
- 1515937-87-7
-
- インチ: 1S/C11H13N3/c12-11(4-2-5-11)9-7-14-10-8(9)3-1-6-13-10/h1,3,6-7H,2,4-5,12H2,(H,13,14)
- InChIKey: NYXSUBWTGOSWLL-UHFFFAOYSA-N
- ほほえんだ: NC1(C2=CNC3C2=CC=CN=3)CCC1
計算された属性
- せいみつぶんしりょう: 187.110947427g/mol
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 54.7Ų
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760576-5.0g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1760576-0.25g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1760576-2.5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1760576-10g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1760576-1g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1760576-0.05g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1760576-0.5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1760576-5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1760576-10.0g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1760576-0.1g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine |
1515937-87-7 | 0.1g |
$1131.0 | 2023-09-20 |
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-amineに関する追加情報
Comprehensive Overview of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine (CAS No. 1515937-87-7)
The compound 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine (CAS No. 1515937-87-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the pyrrolopyridine core and cyclobutylamine moiety, make it a valuable scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications as a kinase inhibitor, given the rising demand for targeted cancer therapies and precision medicine.
In recent years, the scientific community has focused on optimizing heterocyclic compounds like 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine due to their enhanced bioavailability and binding affinity. The compound’s CAS No. 1515937-87-7 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and fragment-based drug design. With the growing emphasis on AI-driven drug discovery, this molecule has also been featured in computational studies predicting its interactions with various biological targets.
One of the key advantages of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine lies in its modular synthesis, which allows for facile derivatization. This flexibility aligns with the current trend toward structure-activity relationship (SAR) studies, where small structural modifications can lead to significant changes in pharmacological properties. The pyrrolopyridine framework, in particular, is known for its role in modulating protein-protein interactions, a hot topic in modern drug development.
From a commercial perspective, suppliers of CAS No. 1515937-87-7 often highlight its purity and stability, which are critical for preclinical research. The compound’s potential as a lead compound in oncology and neurology has spurred collaborations between academia and pharmaceutical companies. Additionally, its relevance to neurodegenerative disease research has been explored, given the increasing prevalence of conditions like Alzheimer’s and Parkinson’s.
Environmental and safety considerations are also paramount when working with 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine. While it is not classified as a hazardous material, proper handling protocols are recommended to ensure reproducibility in experimental results. The compound’s logP and solubility profiles are frequently analyzed to assess its suitability for in vivo studies, a common query among researchers.
In summary, 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-amine (CAS No. 1515937-87-7) represents a promising candidate for advancing drug discovery efforts. Its structural versatility, combined with the rising interest in small-molecule therapeutics, positions it as a molecule of enduring scientific and commercial value. As the demand for innovative treatments grows, this compound is likely to remain a focal point in both academic and industrial research settings.
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